
Betamethasone-d5-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone-d5-1 is a deuterated form of betamethasone, a synthetic glucocorticoid. This compound is primarily used as an internal standard for the quantification of betamethasone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Betamethasone itself is known for its potent anti-inflammatory and immunosuppressive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Betamethasone-d5-1 involves the incorporation of deuterium atoms into the betamethasone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the betamethasone molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Betamethasone-d5-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Betamethasone-d5-1 finds extensive use in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of betamethasone.
Biology: Employed in studies involving glucocorticoid receptors and their biological pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of betamethasone.
Industry: Applied in the development of new formulations and quality control of pharmaceutical products
Wirkmechanismus
Betamethasone-d5-1 exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression. This leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betamethasone: The non-deuterated form of Betamethasone-d5-1, widely used for its anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid with similar applications but different potency and pharmacokinetics.
Prednisolone: A glucocorticoid used for similar therapeutic purposes but with a different side effect profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of betamethasone is crucial .
Eigenschaften
Molekularformel |
C22H29FO5 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D,9D,10D2,17D/t4?,12-,15-,16-,17-,19-,20-,21-,22- |
InChI-Schlüssel |
UREBDLICKHMUKA-RXBGCOSMSA-N |
Isomerische SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


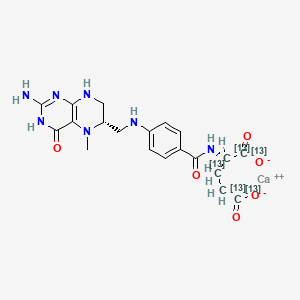
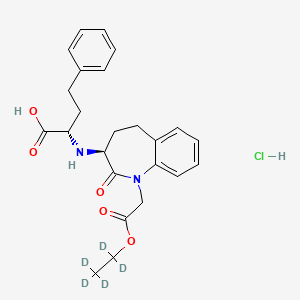
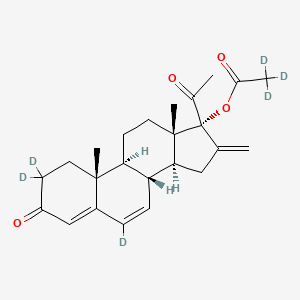

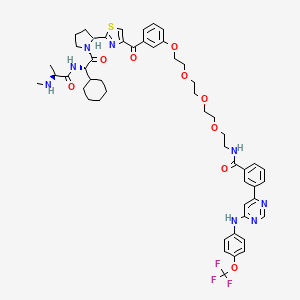
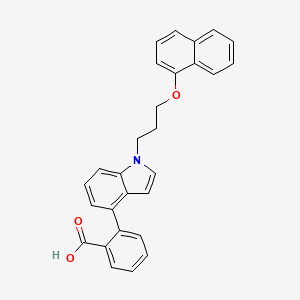
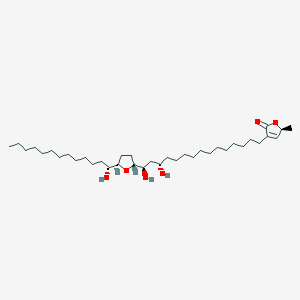
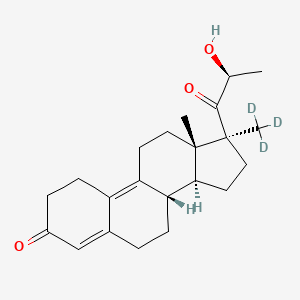
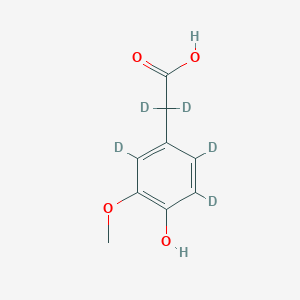


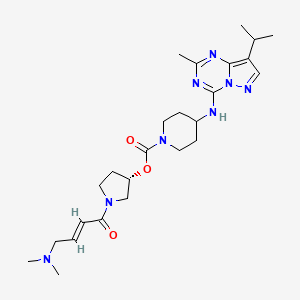
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)

